4-Ethylcyclohexene
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethylcyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-2-8-6-4-3-5-7-8/h3-4,8H,2,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOHRCNONSEVOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC=CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40958511 | |
| Record name | 4-Ethylcyclohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40958511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3742-42-5 | |
| Record name | 4-Ethylcyclohexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003742425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethylcyclohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40958511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Studies of 4 Ethylcyclohexene
Electrophilic Addition Reactions to the Double Bond
The double bond in 4-ethylcyclohexene is a region of high electron density, making it susceptible to attack by electrophiles. chemguide.co.uk These reactions, known as electrophilic additions, involve the breaking of the pi (π) bond and the formation of two new sigma (σ) bonds. msu.edu
Halogenation of alkenes, such as the addition of bromine (Br₂), proceeds through a mechanism involving a cyclic halonium ion intermediate. organicchemistrytutor.compressbooks.pub In the case of this compound, the bromine molecule becomes polarized as it approaches the electron-rich double bond. The alkene's π electrons attack the electrophilic bromine atom, leading to the formation of a bromonium ion, a three-membered ring containing a positively charged bromine atom. organicchemistrytutor.com This intermediate is then attacked by a bromide ion (Br⁻) from the side opposite to the bromonium ion, resulting in an anti-addition product. pdx.edu This stereospecificity leads to the formation of a trans-dihalide. pdx.edu
The reaction of 1-methylcyclohexene with Br₂ serves as a comparable example, yielding a pair of enantiomeric dibromoalkanes through anti-addition. organicchemistrytutor.compressbooks.pub Since the two atoms being added are identical, Markovnikov's rule does not apply to this reaction. pressbooks.pub
Table 1: Halogenation of Cyclohexene (B86901) Derivatives
| Reactant | Reagent | Key Intermediate | Product Stereochemistry |
| This compound | Br₂ | Cyclic bromonium ion | Anti-addition (trans) |
| Cyclopentene (B43876) | Br₂ | Cyclic bromonium ion | trans-1,2-dibromocyclopentane pdx.edu |
| 1-Methylcyclohexene | Br₂ | Cyclic bromonium ion | Enantiomeric pair of trans-dibromides organicchemistrytutor.com |
Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound follows Markovnikov's rule. organicchemistrytutor.compressbooks.pub The reaction is initiated by the electrophilic attack of the hydrogen atom of the HX molecule on the double bond. organicchemistrytutor.com This leads to the formation of a carbocation intermediate. According to Markovnikov's rule, the hydrogen adds to the carbon atom of the double bond that already has more hydrogen atoms, resulting in the formation of the more stable carbocation. organicchemistrytutor.commasterorganicchemistry.com In the case of this compound, this would lead to two possible secondary carbocations of similar stability. The subsequent nucleophilic attack by the halide ion (X⁻) on the carbocation yields the final alkyl halide product. organicchemistrytutor.com The reaction is regioselective, favoring the product derived from the more stable carbocation intermediate. pressbooks.pub
Hydration: Acid-catalyzed hydration of this compound involves the addition of water across the double bond to form an alcohol. pdx.eduorganicchemistrytutor.com This reaction requires a strong acid catalyst, such as sulfuric acid (H₂SO₄), to protonate the double bond and form a carbocation intermediate. organicchemistrytutor.compressbooks.pub Water, acting as a nucleophile, then attacks the carbocation. A final deprotonation step by a water molecule yields the alcohol and regenerates the acid catalyst. organicchemistrytutor.com Similar to hydrohalogenation, the hydration of unsymmetrical alkenes follows Markovnikov's rule, with the hydroxyl (-OH) group adding to the more substituted carbon of the double bond. organicchemistrytutor.compressbooks.pub
Table 2: Electrophilic Addition Reactions of Cyclohexene Derivatives
| Reaction | Reagent(s) | Intermediate | Regioselectivity | Product |
| Hydrohalogenation | HBr | Carbocation | Markovnikov pressbooks.pub | Bromo-ethyl-cyclohexane |
| Hydration | H₂O, H₂SO₄ (cat.) | Carbocation | Markovnikov organicchemistrytutor.compressbooks.pub | Ethyl-cyclohexanol |
Halogenation Reactions (e.g., Bromine Addition)
Cycloaddition Reactions
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.org this compound itself is not a diene but can act as a dienophile in Diels-Alder reactions, although its reactivity is influenced by the ethyl substituent. Generally, electron-withdrawing groups on the dienophile and electron-donating groups on the diene accelerate the reaction. libretexts.org The reaction is a concerted, single-step process that is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. wikipedia.orglibretexts.org For a successful reaction, the diene must be able to adopt an s-cis conformation. libretexts.org
The retro-Diels-Alder (rDA) reaction is the microscopic reverse of the Diels-Alder reaction, where a cyclohexene derivative fragments into a diene and a dienophile. wikipedia.org This reaction is typically favored at high temperatures. masterorganicchemistry.com For this compound, the rDA reaction would lead to the formation of 1,3-butadiene (B125203) and 1-butene. researchgate.net
Studies on the gas-phase rDA reactions of cyclohexene and its methylated analogs, such as 4-methylcyclohexene (B165706), after photoexcitation at 193 nm, provide insights into the mechanism. nih.gov The reaction is believed to occur from high vibrational levels of the electronic ground state following internal conversion from an initially populated excited state. nih.gov The kinetic energy distributions of the fragments suggest that the products are formed with a high degree of internal excitation. nih.gov Research comparing cyclohexene, 1-methylcyclohexene, and 4-methylcyclohexene indicates that the position of the alkyl substituent has little effect on the dynamics of the rDA process. nih.gov The rate constants for the retro-Diels-Alder reaction of ethylcyclohexene isomers have been estimated based on the known rate for cyclohexene. researchgate.net
Table 3: Retro-Diels-Alder Reaction of Substituted Cyclohexenes
| Compound | Diene Product | Dienophile Product |
| This compound | 1,3-Butadiene | 1-Butene researchgate.net |
| 1-Ethylcyclohexene | 2-Ethyl-1,3-butadiene | Ethylene (B1197577) researchgate.net |
| 3-Ethylcyclohexene | 1,3-Hexadiene | Ethylene researchgate.net |
Diels-Alder Reactivity
Oxidation Chemistry of this compound
The oxidation of this compound can lead to a variety of products depending on the oxidizing agent and reaction conditions. Theoretical studies on the low- and intermediate-temperature oxidation of ethylcyclohexane (B155913), a related saturated cycloalkane, indicate that oxidation is primarily initiated by H-abstraction by radicals like OH, forming various cyclic C₈H₁₅ radicals. researchgate.net In the context of this compound, the presence of the double bond introduces additional reactive sites.
One common oxidation reaction is epoxidation, where the double bond reacts with a peroxy acid to form an epoxide. For this compound, this would yield this compound oxide. ontosight.ai This epoxide is a reactive intermediate that can undergo further reactions, such as ring-opening, making it a valuable precursor in organic synthesis. ontosight.ai
Mechanistic and kinetic studies on the oxidation of similar cyclic olefins with singlet oxygen have shown that the reaction can proceed through either a concerted or a two-step mechanism, depending on the substitution pattern of the double bond. researchgate.net Furthermore, the combustion of ethylcyclohexane involves complex oxidation pathways where ethylcyclohexene isomers are formed as intermediates. researchgate.net These intermediates can then undergo further oxidation or pyrolysis reactions. researchgate.netresearchgate.net
Formation of Epoxides (e.g., this compound Oxide)
Reduction Chemistry of this compound
The reduction of this compound to its corresponding alkane, 4-ethylcyclohexane, is typically achieved through catalytic hydrogenation. pearson.com This process involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst. pearson.com
Commonly used catalysts for this reaction include palladium on carbon (Pd/C), platinum (Pt), and nickel (Ni). pearson.comgoogle.com The reaction is generally carried out under pressure with hydrogen gas. The hydrogenation of 4-vinylcyclohexene (B86511) can lead to the formation of both ethylcyclohexene and vinylcyclohexane, which can then be further hydrogenated to ethylcyclohexane. google.com A process for the selective hydrogenation of 4-vinylcyclohexene to this compound has been described using a nickel catalyst in the presence of methanol (B129727) at low temperatures (10-20°C). google.com
The hydrogenation reaction is a syn-addition, where both hydrogen atoms add to the same face of the double bond. pearson.com For this compound, this results in the formation of ethylcyclohexane. pearson.com This reaction is a fundamental transformation in organic chemistry for converting unsaturated compounds to saturated ones. pearson.com
| Catalyst | Product | Key Features |
| Pd/C, Pt, Ni | 4-Ethylcyclohexane | Syn-addition of hydrogen |
| Nickel in methanol (from 4-vinylcyclohexene) | This compound | Selective hydrogenation of the exocyclic double bond |
Radical and Thermal Reactions
Pyrolysis involves the thermal decomposition of a compound in the absence of oxygen. Studies on the pyrolysis of cyclohexene derivatives, including those with alkyl substituents, provide insights into their thermal stability and decomposition pathways. researchgate.net The pyrolysis of ethylcyclohexane, a related compound, has been studied to understand its combustion kinetics, revealing that the initial decomposition involves C-C bond cleavage. kaust.edu.saresearchgate.net
In the pyrolysis of related cyclic olefins like 1-methylcyclohexene, a major reaction pathway is a retro-Diels-Alder reaction, which leads to the formation of smaller dienes and alkenes. publish.csiro.au Dehydrogenation to form aromatic compounds like toluene (B28343) and benzene (B151609) is also a significant pathway. publish.csiro.au While specific pyrolysis data for this compound is not extensively detailed in the provided search results, it is expected to undergo similar decomposition pathways, including ring-opening, fragmentation, and dehydrogenation reactions. The presence of this compound has been identified in the product distribution of spent tire pyrolysis. medicalresearchjournal.org
| Pyrolysis Condition | Major Products (Inferred from related compounds) |
| High Temperature | Ethylene, Butadiene, Methane (B114726), Benzene, Toluene |
Hydrogen abstraction is a key elementary reaction in the thermal decomposition and combustion of hydrocarbons, including this compound. researchgate.net In these reactions, a radical species removes a hydrogen atom from the hydrocarbon molecule, generating a new radical. arxiv.org The site of hydrogen abstraction is influenced by the C-H bond dissociation energies, with abstraction generally favoring the formation of the most stable radical.
For alkyl-substituted cyclohexenes, hydrogen abstraction can occur from the allylic positions (carbons adjacent to the double bond), the alkyl side chain, or other positions on the ring. oup.comnih.gov Abstraction from an allylic position is often favored due to the resonance stabilization of the resulting allylic radical. Theoretical studies on ethylcyclohexane show that hydrogen abstraction rates are fastest at the tertiary carbon site. nih.gov The subsequent reactions of the resulting radical, such as β-scission (cleavage of a bond beta to the radical center), play a crucial role in determining the final product distribution during pyrolysis and combustion. researchgate.net
The primary consumption pathways for the pyrolysis of related cycloalkanes involve H-abstraction reactions followed by unimolecular decomposition. researchgate.net
| Reaction Type | Key Intermediates | Significance |
| Hydrogen Abstraction | Allylic radicals, Alkylcyclohexyl radicals | Initiates decomposition and combustion pathways |
| β-Scission of Radicals | Smaller alkenes and radicals | Leads to the formation of final products |
Advanced Spectroscopic Characterization Techniques for 4 Ethylcyclohexene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that exploits the magnetic properties of atomic nuclei. For 4-ethylcyclohexene, ¹H and ¹³C NMR, including two-dimensional methods, are indispensable for mapping the proton and carbon frameworks of the molecule.
Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. The spectrum of this compound is expected to show distinct signals for the vinylic, allylic, aliphatic, and ethyl group protons.
Vinylic Protons: The two protons on the carbon-carbon double bond (-CH=CH-) are expected to appear in the downfield region of the spectrum, typically between 5.5 and 6.0 ppm. Their chemical shift is influenced by the electron-withdrawing nature of the double bond. These protons would likely appear as a complex multiplet due to coupling with each other and with the adjacent allylic protons.
Allylic Protons: The protons on the carbons adjacent to the double bond (C3, C6, and C4) are termed allylic. The single proton at the C4 position, which also bears the ethyl group, would be expected in the 2.0-2.5 ppm range. The protons on C3 and C6 would also resonate in a similar region.
Ethyl Group Protons: The ethyl group gives rise to two characteristic signals: a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The methylene quartet would be coupled to the three methyl protons, and the methyl triplet would be coupled to the two methylene protons, a classic ethyl spin system.
Aliphatic Protons: The remaining protons on the cyclohexane (B81311) ring (at C5) would appear further upfield, typically in the 1.2-2.0 ppm range.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Predicted Chemical Shift (δ) ppm | Expected Multiplicity |
| Vinylic (-CH=CH-) | 5.5 - 6.0 | Multiplet |
| Allylic (-CH-CH=) | 2.0 - 2.5 | Multiplet |
| Methylene (-CH₂-Et) | ~1.4 | Quartet |
| Aliphatic (ring -CH₂-) | 1.2 - 2.0 | Multiplet |
| Methyl (-CH₃) | ~0.9 | Triplet |
Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon backbone of a molecule. chegg.com Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a single peak for each chemically non-equivalent carbon atom. chegg.com For this compound, which lacks symmetry, eight distinct signals are expected in the ¹³C NMR spectrum.
The chemical shifts provide insight into the hybridization and electronic environment of each carbon:
Vinylic Carbons: The two sp²-hybridized carbons of the double bond (=CH) are the most deshielded and appear furthest downfield, typically in the 120-140 ppm range.
Aliphatic Carbons: The sp³-hybridized carbons of the ring and the ethyl group appear at higher field (upfield). The carbon atom bearing the ethyl group (C4) would be expected around 30-40 ppm, while the other ring carbons would appear in the 20-35 ppm range. The ethyl group carbons would also have characteristic shifts.
Further information can be obtained from Distortionless Enhancement by Polarization Transfer (DEPT) experiments, which differentiate carbons based on the number of attached protons. uoregon.eduuvic.ca
DEPT-90: Shows signals only for methine (CH) carbons. In this compound, the two vinylic carbons and the C4 carbon would appear.
DEPT-135: Shows positive signals for methyl (CH₃) and methine (CH) carbons, and negative signals for methylene (CH₂) carbons. Quaternary carbons are absent. This would allow for definitive assignment of the methyl, methylene, and methine groups in the molecule. uoregon.edu
A ¹³C NMR spectrum for this compound is available in spectral databases. nih.gov
Table 2: Predicted ¹³C NMR Data and DEPT Analysis for this compound
| Carbon Type | Predicted Chemical Shift (δ) ppm | DEPT-90 Signal | DEPT-135 Signal |
| Vinylic (=CH) | 120 - 140 | Positive | Positive |
| Allylic (-CH-Et) | 30 - 40 | Positive | Positive |
| Methylene (-CH₂-Et) | ~29 | No Signal | Negative |
| Aliphatic (ring -CH₂-) | 20 - 35 | No Signal | Negative |
| Methyl (-CH₃) | ~11 | No Signal | Positive |
Two-dimensional (2D) NMR experiments provide connectivity information by correlating signals through chemical bonds. youtube.com
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. oxinst.com A COSY spectrum of this compound would display cross-peaks connecting the signals of adjacent protons. For example, it would show correlations between the vinylic protons and the allylic protons on C3 and C6, and also between the protons within the ethyl group (methylene to methyl). This allows for the tracing of proton spin systems through the molecule, confirming the connectivity of the carbon skeleton. oxinst.comresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbons. youtube.comgithub.io The HSQC spectrum plots the ¹H spectrum on one axis and the ¹³C spectrum on the other, with cross-peaks appearing at the coordinates of a carbon and its directly bonded proton(s). youtube.com This technique is exceptionally powerful for unambiguously assigning both the proton and carbon signals. For instance, the vinylic proton signals would show a correlation to the vinylic carbon signals, and the methyl proton triplet would correlate with the methyl carbon peak. researchgate.net
Carbon-13 NMR (13C NMR) for Carbon Skeleton Elucidation
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules. The absorption or scattering of specific frequencies of light corresponds to the energy required to excite bonds to a higher vibrational state, providing information about the functional groups present.
FTIR spectroscopy is a rapid and effective method for identifying functional groups in a molecule. nih.gov The spectrum of this compound is characterized by several key absorption bands that confirm its structure. brainly.com
=C-H Stretch: The stretching vibration of the C-H bonds on the double bond (vinylic C-H) typically appears as a sharp peak just above 3000 cm⁻¹, often in the 3020-3100 cm⁻¹ range. brainly.com
C-H Stretch: The stretching vibrations for the C-H bonds on the sp³-hybridized carbons of the ring and ethyl group appear just below 3000 cm⁻¹, generally in the 2840-3000 cm⁻¹ region.
C=C Stretch: The carbon-carbon double bond stretch is a key diagnostic peak for an alkene. In cyclohexene (B86901) derivatives, this absorption is typically found in the 1640-1680 cm⁻¹ range. brainly.com Its intensity can vary depending on the substitution and symmetry around the double bond.
=C-H Bend: The out-of-plane bending vibrations of the vinylic C-H bonds are also characteristic and appear in the fingerprint region, often between 665-1000 cm⁻¹.
Table 3: Characteristic FTIR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) |
| Vinylic C-H | Stretch | 3020 - 3100 |
| Aliphatic C-H | Stretch | 2840 - 3000 |
| Alkene C=C | Stretch | 1640 - 1680 |
| Vinylic C-H | Out-of-plane bend | 665 - 1000 |
Raman spectroscopy provides information complementary to FTIR. While FTIR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. nih.gov A key advantage of Raman spectroscopy is in the detection of symmetric, non-polar bonds.
For this compound, the most prominent feature in the Raman spectrum is often the C=C stretching vibration. nih.gov While this bond is visible in FTIR, it typically gives a stronger and sharper signal in the Raman spectrum due to the change in polarizability during the vibration. This makes Raman an excellent confirmatory technique for the presence of the alkene functional group. The aliphatic and vinylic C-H stretching modes are also visible in the Raman spectrum, typically in the 2800-3100 cm⁻¹ region. Raman spectra of related molecules like cyclohexene and ethylcyclohexane (B155913) show these characteristic peaks. spectrabase.comresearchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. csusm.edu This is particularly useful for analyzing complex mixtures. In the context of this compound, GC-MS can be used to separate it from other compounds in a mixture before it enters the mass spectrometer for analysis. biosynth.com The retention time from the GC column provides one level of identification, which is then confirmed by the mass spectrum.
The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, which includes information on the total number of peaks and the m/z values for the most abundant peaks. nih.gov For instance, in one of its main library entries, this compound shows a total of 62 peaks, with the top peak at an m/z of 81. nih.gov The Kovats retention index, a dimensionless quantity used in gas chromatography to convert retention times into system-independent constants, has been experimentally determined for this compound on various types of columns. nih.gov
Table 1: GC-MS Data for this compound
| Parameter | Value |
|---|---|
| NIST Number | 142679 |
| Library | Main library |
| Total Peaks | 62 |
| m/z Top Peak | 81 |
| m/z 2nd Highest | 54 |
| Standard Non-polar Kovats Index | 851 |
| Standard Polar Kovats Index | 988, 999, 1009 |
Data sourced from the NIST Mass Spectrometry Data Center. nih.gov
Electron ionization (EI) is a common ionization method used in mass spectrometry where a high-energy electron beam bombards a sample molecule, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is often unique to a specific compound and can be used for structural elucidation. youtube.com
For cyclic alkenes like this compound, a characteristic fragmentation pathway is the retro-Diels-Alder reaction. slideshare.net In the case of 4-methylcyclohexene (B165706), this reaction leads to a significant peak at m/z 54, corresponding to the elimination of butadiene. slideshare.net However, for 3-methylcyclohexene (B1581247), this peak is less significant due to the methyl group's position. slideshare.net Instead, it shows a prominent peak at m/z 81, resulting from the loss of a methyl radical. slideshare.net While specific fragmentation data for this compound is not detailed in the provided results, the principles of fragmentation in similar cycloalkenes suggest that the loss of the ethyl group (M-29) would be a probable and significant fragmentation pathway. csusm.eduyoutube.com The base peak observed at m/z 81 for this compound suggests a stable fragment is formed, which could potentially arise from the loss of an ethyl radical followed by rearrangement. nih.gov
Table 2: Common Fragment Losses in Alkane and Alkene Mass Spectrometry
| Lost Group | Mass (amu) |
|---|---|
| Methyl (CH₃) | 15 |
| Ethyl (C₂H₅) | 29 |
| Propyl (C₃H₇) | 43 |
| Butyl (C₄H₉) | 57 |
This table illustrates common alkyl radical losses observed in the mass spectra of hydrocarbons. youtube.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. masterorganicchemistry.com For alkenes, the most common transition is the π → π* transition. masterorganicchemistry.com The wavelength of maximum absorbance (λmax) is influenced by the extent of conjugation in the molecule. masterorganicchemistry.com Simple, non-conjugated alkenes like cyclohexene typically have a λmax below 200 nm.
For this compound, which contains an isolated double bond, the λmax is expected to be in the far UV region, similar to cyclohexene. The presence of the ethyl group, being an alkyl substituent, is not expected to significantly shift the λmax. The primary value of UV-Vis spectroscopy in this context is to confirm the presence of the C=C double bond and the absence of significant conjugation. masterorganicchemistry.com For instance, if this compound were part of a conjugated system, its λmax would shift to a longer wavelength.
X-ray Diffraction and Crystallography (for Crystalline Derivatives or Complexes)
X-ray diffraction (XRD) is a technique primarily used to determine the atomic and molecular structure of a crystal. nih.gov Since this compound is a liquid at room temperature, X-ray crystallography cannot be performed on the compound itself. However, this technique becomes invaluable for determining the structure of solid, crystalline derivatives or metal complexes of this compound. acs.org
For example, if this compound were to be functionalized to create a solid derivative, such as through an addition reaction, the resulting crystalline product could be analyzed by X-ray crystallography. cdnsciencepub.com This would provide precise information on bond lengths, bond angles, and the stereochemistry of the molecule. Similarly, organometallic complexes incorporating this compound or its derivatives as ligands are often crystalline and their structures can be unequivocally determined by X-ray diffraction. sci-hub.semdpi.com
Emerging Spectroscopic Methods in Cycloalkene Research
The field of spectroscopy is continuously evolving, with new methods and advancements in existing techniques offering deeper insights into molecular structure and dynamics. In cycloalkene research, several emerging methods are proving to be beneficial.
Two-Dimensional Nuclear Magnetic Resonance (2D NMR): Techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) provide information about the connectivity and spatial proximity of atoms within a molecule, which is crucial for determining the complex three-dimensional structure of substituted cycloalkenes and their derivatives. slideshare.net
In Situ Spectroscopy: The use of techniques like in situ Infrared (IR) spectroscopy allows for the real-time monitoring of reactions involving cycloalkenes, providing mechanistic insights into processes like hydroformylation. rsc.org
Advanced Mass Spectrometry Techniques: Methods like electrospray ionization (ESI) coupled with multiple reaction monitoring are being used for the kinetic characterization of enzyme inhibitors, a field where cycloalkene derivatives may find applications. thegoodscentscompany.com
Computational Spectroscopy: The use of computational methods, such as Density Functional Theory (DFT), to predict spectroscopic properties (e.g., NMR chemical shifts, IR frequencies) is becoming increasingly common. These predicted spectra can be compared with experimental data to aid in structure confirmation.
These emerging techniques, often used in combination, provide a more comprehensive understanding of the structure, reactivity, and properties of cycloalkenes like this compound.
Theoretical and Computational Chemistry of 4 Ethylcyclohexene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-ethylcyclohexene at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) has become a popular and versatile computational tool for studying medium to large-sized molecules like this compound due to its favorable balance of accuracy and computational cost. DFT methods are used to model the relationship between the electron density and the molecular energy.
Applications for this compound and related cyclic alkenes include:
Structural Optimization: Determining the most stable three-dimensional arrangement of atoms (the equilibrium geometry).
Frontier Molecular Orbitals (FMOs): Calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. For instance, in analogous cyclohexene (B86901) systems, electron-withdrawing groups can alter the FMO energies, enhancing reactivity in reactions like Diels-Alder cycloadditions.
Spectroscopic Properties: Time-dependent DFT (TD-DFT) can predict electronic excitation energies, which correspond to UV-Vis spectra. researchgate.net This is particularly useful for confirming molecular structure and understanding electronic transitions. For example, TD-DFT calculations have been successfully used to predict the Electronic Circular Dichroism (ECD) spectra of chiral alkenes, aiding in the determination of their absolute configuration. researchgate.net
Reaction Energetics: DFT is employed to calculate the activation barriers and reaction energies for various chemical transformations, such as the hydrogenation of the cyclohexene ring. nih.gov Studies on the hydrogenation of cyclohexene and its derivatives using various density functionals have shown that methods like B97-D3BJ, MN12-L, and M06-L can reproduce experimental activation barriers with high accuracy. nih.gov
Table 1: Representative DFT Functionals Used in Alkene Studies This table is interactive. Click on the headers to sort.
| Functional Class | Example Functional | Key Feature | Typical Application |
|---|---|---|---|
| Hybrid GGA | B3LYP | Mixes exact Hartree-Fock exchange with GGA. | General purpose geometry and energy calculations. |
| Meta-GGA | M06-L | Includes kinetic energy density for improved accuracy. | Good for thermochemistry and kinetics. nih.gov |
| Range-Separated | CAM-B3LYP | Correctly models long-range interactions. | Charge-transfer excitations, non-covalent interactions. nih.gov |
| Dispersion-Corrected | B97-D3BJ | Adds an empirical term for van der Waals forces. | Systems where dispersion is important (e.g., large molecules). nih.gov |
Ab Initio and Semi-Empirical Methodologies
Beyond DFT, other quantum mechanical methods are available, each with distinct advantages and disadvantages.
Ab Initio Methods: The term ab initio, Latin for "from the beginning," refers to methods that compute molecular properties based on first principles without using experimental data for parametrization. quora.comlibretexts.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), form a systematic hierarchy where accuracy can be improved by increasing the level of theory and the size of the basis set. libretexts.org While highly accurate, their computational cost is substantial, often limiting their application to smaller molecules. libretexts.org For a molecule like this compound, high-level ab initio calculations (e.g., CBS-QB3) are often used to provide benchmark data for calibrating more efficient methods or for studying specific, critical reaction pathways like ring-opening mechanisms. acs.org
Semi-Empirical Methodologies: Semi-empirical methods, such as AM1, PM3, and Density Functional Tight Binding (DFTB), simplify the complex calculations of ab initio methods by replacing some of the computationally expensive integrals with parameters derived from experimental or high-level ab initio data. libretexts.orgststephens.net.innih.gov This makes them significantly faster, allowing for the study of very large systems or for molecular dynamics simulations over longer timescales. nih.gov The accuracy of semi-empirical methods is dependent on the quality of their parameterization; they perform best for molecules that are similar to those included in the parameterization set. ststephens.net.in They are particularly useful for initial conformational searches and for modeling large systems where a quantum mechanical description is necessary but DFT is too slow. nih.gov
Computational methods provide a detailed picture of the electronic landscape of this compound, which is key to predicting its reactivity.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. For this compound, the region around the carbon-carbon double bond is electron-rich (negative potential), making it a likely site for electrophilic attack. In contrast, the hydrogen atoms of the ethyl group and the ring are areas of positive potential.
Frontier Orbitals and Reactivity Indices: The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The shape and energy of these orbitals in this compound indicate the double bond's role as the primary center for reactivity in many reactions.
Ionization Energy: This is the energy required to remove an electron from a molecule. Experimental and computational data place the ionization energy of this compound at approximately 8.88 eV. nist.govchemeo.com This value reflects the energy of the HOMO and is a fundamental measure of the molecule's ability to act as an electron donor.
Molecular Modeling and Dynamics Simulations
These methods focus on the physical movements and structural changes of molecules, providing a dynamic view of their behavior.
The six-membered ring of this compound is not planar. It exists in several conformations that can interconvert. The ethyl substituent can occupy two distinct positions: axial (perpendicular to the ring's approximate plane) or equatorial (in the approximate plane of the ring).
Chair and Boat Conformations: Like cyclohexane (B81311), the cyclohexene ring's most stable conformation is a "half-chair." The transition between different chair forms proceeds through higher-energy intermediates, such as the twist-boat and boat conformations. acs.orgacs.org
Axial vs. Equatorial Isomers: The ethyl group is sterically bulky. Computational studies on the closely related ethylcyclohexane (B155913) have shown that the conformer with the ethyl group in the equatorial position is significantly more stable than the one with the axial ethyl group. acs.org The axial position leads to unfavorable steric interactions (1,3-diaxial interactions) with the axial hydrogens on the same side of the ring. The energy difference between these two conformers is a key parameter determining their relative populations at equilibrium.
Isomerization Pathways: Molecular dynamics simulations and potential energy surface scans can map the pathways for conformational isomerization. These studies calculate the energy barriers that must be overcome for the ring to pucker or for the ethyl group to switch between axial and equatorial positions. acs.orgnih.gov For ethylcyclohexane, the inversion from the more stable equatorial conformer to the axial one has a calculated energy barrier, and this process involves passing through high-energy twist-boat transition states. acs.org
Table 2: Calculated Relative Energies for Ethylcyclohexane Conformers (Data serves as an analogue for this compound)
| Conformer/Transition State | Description | Relative Energy (kcal/mol) - Representative |
|---|---|---|
| Chair (Equatorial) | Most stable conformer | 0.00 |
| Chair (Axial) | Less stable conformer due to steric strain | ~1.8 - 2.1 |
| Twist-Boat | Intermediate in chair-chair interconversion | ~5.5 |
| Boat | Transition state between twist-boat forms | ~6.9 |
Source: Based on computational studies of cyclohexane and its derivatives. acs.orgacs.org
Computational Studies of Reaction Mechanisms and Kinetics
Computational chemistry is an indispensable tool for elucidating the step-by-step mechanisms of chemical reactions and for calculating their rates. For this compound and related cycloalkanes, these studies often focus on combustion and pyrolysis chemistry.
Hydrogen Abstraction Reactions: In combustion environments, the initiation steps often involve the abstraction of a hydrogen atom by small radicals like OH, H, or HO₂. acs.org For ethylcyclohexane, theoretical studies have calculated the kinetics for H-abstraction from different carbon sites on the molecule. acs.org These calculations show that the rate of abstraction varies depending on the position (e.g., on the ring vs. on the ethyl side chain, or at a secondary vs. a tertiary carbon). Such site-specific kinetic data is crucial for building accurate combustion models. acs.org
Pyrolysis and Ring Opening: At high temperatures, this compound can undergo unimolecular decomposition. Computational studies investigate the potential energy surfaces for these reactions, which include retro-Diels-Alder reactions and various isomerization and ring-opening pathways. acs.orgresearchgate.net For instance, the pyrolysis of ethylcyclohexane involves initiation via C-C bond dissociation or isomerization, leading to the formation of smaller molecules, with cyclohexene itself being a key intermediate. researchgate.netresearchgate.net
Kinetic Modeling: The rate constants and activation energies calculated from quantum methods are used as input for larger kinetic models that simulate complex reaction networks, such as those occurring in an engine or a chemical reactor. researchgate.netnih.gov Reaction flux and sensitivity analyses can then identify the most important reaction pathways and rate-limiting steps under specific conditions of temperature and pressure. nih.gov
Table 3: Calculated Forward Activation Barriers (Vf) for H-Abstraction from Ethylcyclohexane by H Radical
| Reaction Site | Carbon Position Description | Vf (kcal/mol) at M05-2X/MG3S Level |
|---|---|---|
| Re1 | C1 (tertiary, on ring) | 9.9 |
| Re2 | C2/C6 (secondary, on ring, adjacent to ethyl) | 12.3 |
| Re3 | C3/C5 (secondary, on ring) | 12.3 |
| Re4 | C4 (secondary, on ring, opposite ethyl) | 12.4 |
| Re5 | Cα (secondary, on ethyl chain) | 12.5 |
| Re6 | Cβ (primary, on ethyl chain) | 15.1 |
Source: Adapted from theoretical studies on ethylcyclohexane. acs.org
Applications in Advanced Organic Synthesis
Role as a Building Block for Complex Organic Molecules and Heterocycles
4-Ethylcyclohexene serves as a versatile foundational molecule in organic synthesis, prized for its utility in constructing more intricate molecular architectures. cymitquimica.com The reactivity of its carbon-carbon double bond within the cyclohexene (B86901) ring makes it a prime candidate for a variety of addition reactions, allowing chemists to introduce new functional groups and build upon its cyclic framework. cymitquimica.comnist.gov This reactivity is fundamental to its role as an intermediate in the production of diverse and complex chemicals. cymitquimica.combiosynth.com
One of the key transformations is the epoxidation of the double bond to form this compound oxide. ontosight.ai This epoxide is a highly valuable intermediate because its strained three-membered ring can be readily opened by a wide range of nucleophiles. ontosight.ai This ring-opening reaction provides a stereospecific route to disubstituted cyclohexane (B81311) derivatives, which are common structural motifs in many complex natural products and synthetic compounds.
Furthermore, the double bond can undergo various other transformations, such as halogenation to produce dihalo-derivatives like 1,2-dibromo-4-ethylcyclohexane. These halogenated intermediates can then undergo nucleophilic substitution reactions, enabling the introduction of nitrogen, oxygen, or sulfur atoms, which is a critical step in the synthesis of heterocyclic compounds. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are prevalent in pharmaceuticals and biologically active molecules. fiveable.mesigmaaldrich.com The ability to functionalize the cyclohexane ring via reactions like amination, analogous to the conversion of 4-methylcyclohexene (B165706) to cyclohexanamine derivatives, further highlights its role as a precursor to nitrogen-containing heterocycles. ontosight.ai
The strategic placement of the ethyl group also influences the regioselectivity and stereoselectivity of these reactions, providing a level of control that is crucial in multi-step syntheses. This combination of a reactive double bond and a guiding alkyl substituent makes this compound an important starting material for generating molecular complexity.
Precursor for Pharmaceutical and Agrochemical Intermediates in Research
In the realms of pharmaceutical and agrochemical research, this compound is valued as a precursor for synthesizing intermediates—molecules that are steps along the path to a final, active product. ontosight.ai Its structure is particularly amenable to modifications that introduce functional groups found in biologically active compounds. ontosight.ai The unique reactivity of the cyclohexene ring allows for specific chemical transformations that are essential for creating the complex molecular scaffolds required for drug discovery and the development of new crop protection agents. ontosight.ai
Research applications utilize this compound as a model compound and a starting material to explore new synthetic pathways. ontosight.ai For example, it can be used to synthesize derivatives such as 4-Ethylcyclohex-1-ene-1-carbonitrile, which itself is an intermediate for various organic compounds. The synthesis of such intermediates can be achieved through several routes, including:
Halogenation and Nucleophilic Substitution : This two-step process involves first adding a halogen (like bromine) across the double bond or at an allylic position, followed by substitution with a functional group of interest, such as a cyanide ion to form a nitrile.
Oxidation : The cyclohexene ring can be oxidized to introduce hydroxyl or carbonyl groups. For instance, oxidation of a related precursor, 4-ethylcyclohexanol (B27859), yields 4-ethylcyclohexane-1-carbaldehyde, an intermediate used in the synthesis of biologically active molecules like enzyme inhibitors.
Amination : The introduction of an amino group, often through reductive amination of a corresponding ketone or direct amination of the alkene, can produce cyclohexylamine (B46788) derivatives. ontosight.ai These are common building blocks in the synthesis of certain pesticides and pharmaceutical agents. ontosight.ai
These transformations convert the simple hydrocarbon structure of this compound into more complex, functionalized molecules that serve as key intermediates in the research and development of new pharmaceuticals and agrochemicals. ontosight.aiontosight.ai
A significant application of substituted cyclohexenes in advanced synthesis is the preparation of enantiomerically pure compounds, which is critical in the pharmaceutical industry where often only one enantiomer (a non-superimposable mirror image) of a chiral drug provides the desired therapeutic effect. While direct research on this compound is specific, extensive studies on its close analog, 4-methylcyclohexene, illustrate the principles applied.
4-Methylcyclohexene is a key starting material in the synthesis of enantiomerically pure oxaliplatin (B1677828) derivatives, a class of platinum-based anticancer agents. scientificlabs.co.uk One notable example is the synthesis of {(1R,2R,4R)-4-Methyl-1,2-cyclohexanediamine}oxalatoplatinum(II), a compound that has shown promising anticancer activity. nih.gov
The synthesis pathway to achieve this enantiomeric purity often begins with an already pure chiral starting material. In one documented route, (S)-4-methylcyclohexene was prepared from enantiomerically pure (S)-citronellal. nih.gov This chiral cyclohexene derivative was then converted through a series of steps, including epoxidation or dihydroxylation followed by conversion to a diazide, and subsequent reduction to yield the desired (1R,2R,4R)-4-methyl-1,2-cyclohexanediamine. nih.gov This enantiomerically pure diamine is then complexed with platinum to form the final active pharmaceutical ingredient. nih.gov
This research demonstrates how a simple chiral alkene like a substituted cyclohexene can be elaborated into a complex, enantiomerically pure pharmaceutical agent. The principles of using stereocontrolled reactions on the cyclohexene ring are directly applicable to this compound for creating novel chiral cyclohexane derivatives for pharmaceutical research.
Table 1: Key Transformations in the Synthesis of Chiral Intermediates
| Starting Material (Analog) | Key Reaction Steps | Product (Intermediate) | Application |
|---|---|---|---|
| (S)-4-Methylcyclohexene | 1. Conversion to trans-diazide2. Reduction of azide (B81097) groups | (1R,2R,4S)-4-Methyl-1,2-cyclohexanediamine | Synthesis of enantiomerically pure platinum-based anticancer agents. nih.gov |
Contribution to the Development of Specialty Chemicals
This compound and its derivatives contribute to the development of specialty chemicals, a category of products designed for specific functions and high performance. echemi.com The versatility of the this compound structure allows for its conversion into a range of molecules with tailored properties, fitting the diverse needs of this market. echemi.comseatexcorp.com
The development of specialty chemicals is driven by the need for materials with enhanced capabilities, such as those used in advanced polymers, coatings, adhesives, and fragrances. echemi.comseatexcorp.com The reactivity of this compound makes it a valuable precursor for creating these materials. For example, through hydrogenation, oxidation, or other chemical reactions, it can be transformed into a variety of derivatives. echemi.com These derivatives can serve as monomers for high-performance polymers and rubbers or as key ingredients in the formulation of synthetic fragrances and flavors. echemi.com
The demand for innovative specialty chemicals is also influenced by consumer trends and increasing regulation, which often pushes for more environmentally friendly and higher-performing products. seatexcorp.com Intermediates like this compound are instrumental in this innovation, providing a building block that can be modified to meet new performance and safety standards. Its role as a starting point for more complex molecules allows chemical manufacturers to design and produce a wide array of end products for various industrial applications. echemi.com
Table 2: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| This compound oxide |
| 1,2-dibromo-4-ethylcyclohexane |
| 4-methylcyclohexene |
| Cyclohexanamine |
| 4-Ethylcyclohex-1-ene-1-carbonitrile |
| 4-ethylcyclohexanol |
| 4-ethylcyclohexane-1-carbaldehyde |
| Oxaliplatin |
| {(1R,2R,4R)-4-Methyl-1,2-cyclohexanediamine}oxalatoplatinum(II) |
| (S)-citronellal |
| (S)-4-methylcyclohexene |
| (1R,2R,4R)-4-methyl-1,2-cyclohexanediamine |
| Furan |
| Thiophene |
| Pyrrole |
| Indole |
| Quinoline |
Polymerization Science of 4 Ethylcyclohexene
Homo- and Copolymerization Pathways
The polymerization of 4-ethylcyclohexene can be conceptualized through two primary routes: homopolymerization, where this compound molecules react with each other to form a polymer, and copolymerization, where this compound is incorporated into a polymer chain with other monomers.
Homopolymerization: The homopolymerization of cycloalkenes like this compound is known to proceed at very low rates. researchgate.net The process can occur via two main pathways:
Addition Polymerization (Double Bond Opening): This involves the opening of the carbon-carbon double bond in the cyclohexene (B86901) ring to form a polymer with enchained cyclohexane (B81311) rings. researchgate.net
Ring-Opening Metathesis Polymerization (ROMP): While less common for simple cyclohexene derivatives compared to more strained cycloalkenes, ROMP is a potential pathway, particularly with specific metathesis catalysts. cozum.info.tr This would result in a polymer with a linear backbone containing unsaturated units.
Copolymerization: Copolymerization represents a more extensively studied and viable pathway for incorporating cycloalkenes into polymers. Research on 4-methylcyclohexene (B165706) has demonstrated its successful copolymerization with ethylene (B1197577). acs.org This suggests that this compound could also be effectively copolymerized with ethylene and potentially other olefins. In such a copolymerization, the this compound units would be distributed along the polymer backbone, influencing the material's final properties. The distribution of the comonomer units can range from statistical to alternating or blocky, depending on the catalyst system and reaction conditions. zju.edu.cn
Elucidation of Polymerization Mechanisms and Kinetics
The mechanisms governing the polymerization of cycloalkenes are complex and can involve several competing pathways. The specific mechanism is highly dependent on the type of catalyst used and the reaction conditions.
Cationic Polymerization: Cationic catalysts have been shown to be effective in the polymerization of 3-methylcyclohexene (B1581247) and cyclopentene (B43876). researchgate.net This mechanism is initiated by an electrophilic species that attacks the double bond of the cycloalkene, generating a carbocationic active center. taylorandfrancis.com The polymer chain then grows through the sequential addition of monomer units to this active site. For substituted cyclohexenes, a 1,3-addition following a 3,2-hydride shift has been observed, which leads to a different polymer microstructure compared to simple double-bond opening. researchgate.net
Coordination Polymerization: This is a major pathway, particularly with Ziegler-Natta and metallocene catalysts. researchgate.netcozum.info.tr The polymerization proceeds via the insertion of the monomer into a transition metal-carbon bond. The kinetics of this process are influenced by the monomer structure, catalyst type, and cocatalyst. The study of the copolymerization of cyclohexene oxide with carbon dioxide using a dizinc (B1255464) catalyst revealed a first-order dependence on both catalyst and monomer concentration, and a zero-order dependence on carbon dioxide pressure. nih.gov Similar kinetic relationships could be anticipated for the coordination polymerization of this compound.
Radical Polymerization: While radical polymerization is a common method for vinyl monomers, it is less typical for simple cycloalkenes due to the stability of the double bond within the ring. wikipedia.org However, under specific conditions with high-energy initiators, radical addition to the double bond could potentially initiate polymerization. cdnsciencepub.com
The kinetics of these polymerization reactions are generally slow for unstrained cycloalkenes like this compound. researchgate.net The rate of polymerization is a critical parameter that is influenced by factors such as monomer concentration, catalyst concentration, temperature, and the presence of any inhibiting or retarding species. Isoconversional kinetic analysis is a powerful tool to understand the reaction mechanism by studying the change in activation energy as the polymerization progresses. mdpi.com
Role of Catalysts in Polymerization Processes
The choice of catalyst is paramount in controlling the polymerization of cycloalkenes, dictating the reaction pathway, the structure of the resulting polymer, and its properties.
Metallocene catalysts, particularly those based on Group 4 metals like titanium and zirconium, have demonstrated significant efficacy in the polymerization of olefins and cycloalkenes. researchgate.netacs.org These single-site catalysts, when activated by a cocatalyst such as methylaluminoxane (B55162) (MAO), can produce polymers with well-defined microstructures and narrow molecular weight distributions. tkk.fi
In the context of monomers analogous to this compound, aryloxo-modified half-titanocene catalysts have been successfully employed for the copolymerization of ethylene with 4-methylcyclohexene. acs.org These catalysts have shown good incorporation of the cycloalkene monomer, yielding high molecular weight copolymers with uniform compositions. acs.org The table below summarizes the results from the copolymerization of ethylene and 4-methylcyclohexene using different half-titanocene catalysts, which can be considered indicative of the potential performance with this compound.
| Catalyst | Comonomer | Comonomer Conc. (mol/L) | Polymer Yield (kg/mol-Ti·h) | Comonomer Content (mol %) | Molecular Weight (Mw/10^4) | Polydispersity (Mw/Mn) |
|---|---|---|---|---|---|---|
| Cp'TiCl2(O-2,6-iPr2C6H3) (Cp' = 1,2,4-Me3C5H2) | 4-Methylcyclohexene | 0.50 | 1870 | 2.1 | 35.1 | 2.3 |
| Cp'TiCl2(O-2,6-iPr2C6H3) (Cp' = tBuC5H4) | 4-Methylcyclohexene | 0.50 | 1240 | 3.5 | 42.8 | 2.1 |
| [Me2Si(C5Me4)(NtBu)]TiCl2 | 4-Methylcyclohexene | 0.50 | 2100 | < 0.1 | - | - |
| [Et(Ind)2]ZrCl2 | 4-Methylcyclohexene | 0.50 | 3250 | < 0.1 | - | - |
Table 1: Ethylene/4-methylcyclohexene copolymerization results with various metallocene catalysts. Data from Macromolecules 2018, 51, 853–863. acs.org
The data indicates that the ligand structure of the metallocene catalyst plays a crucial role in the ability to incorporate the cyclic olefin.
Photoinitiated polymerization is a technique where polymerization is started by light. rsc.org This method offers excellent spatial and temporal control over the polymerization process. The fundamental components of a photoinitiated system are a photoinitiator and a monomer. The photoinitiator absorbs light and generates reactive species, typically radicals or cations, which then initiate the polymerization of the monomer.
The kinetics of photoinitiated polymerizations are influenced by factors such as light intensity, photoinitiator concentration, and the quantum yield of the initiator. The choice of monomer and initiator system can be tuned to achieve desired polymer properties. Given the potential for cationic polymerization of cycloalkenes, a photoinitiated cationic process could be a viable, albeit unexplored, route for the polymerization of this compound.
Chemistry of Stereoisomers and Stereochemistry in 4 Ethylcyclohexene Reactions
Stereoisomerism and Conformational Analysis
4-Ethylcyclohexene possesses a chiral center at the fourth carbon atom (C4), the point of attachment for the ethyl group. This gives rise to stereoisomerism, meaning the compound can exist as a pair of non-superimposable mirror images known as enantiomers: (R)-4-ethylcyclohexene and (S)-4-ethylcyclohexene. These enantiomers have identical physical properties except for their interaction with plane-polarized light and other chiral molecules.
The conformational analysis of this compound is based on the half-chair conformation characteristic of cyclohexene (B86901) rings. windows.net In this conformation, the double bond between C1 and C2 is planar, while the remaining four carbon atoms are puckered. The substituents on the sp³ hybridized carbons (C3, C4, C5, C6) can occupy positions that are described as pseudo-axial (pa) or pseudo-equatorial (pe). windows.net
For this compound, the ethyl group at C4 can exist in either the pseudo-equatorial or pseudo-axial position. These two conformers are in rapid equilibrium through a process of ring inversion. However, they are not equal in energy. The conformer with the ethyl group in the pseudo-equatorial position is significantly more stable. This preference is due to the minimization of steric strain, specifically 1,3-diaxial-like interactions that would occur between a pseudo-axial ethyl group and the pseudo-axial hydrogens on the same side of the ring. libretexts.org The larger ethyl group experiences greater steric hindrance in the more crowded axial space, thus favoring the equatorial position where it points away from the ring. libretexts.org The energy difference for a methyl group in 4-methylcyclohexene (B165706) is estimated to be around 1 kcal/mol, and it is expected to be slightly larger for an ethyl group due to its greater size. windows.netlibretexts.org
Table 1: Conformational Analysis of this compound
| Conformer | Position of Ethyl Group | Relative Stability | Key Steric Interactions |
| Conformer A | Pseudo-equatorial (pe) | More Stable | Minimized steric strain. |
| Conformer B | Pseudo-axial (pa) | Less Stable | 1,3-diaxial-like interactions with pseudo-axial hydrogens. |
Stereoselective and Stereospecific Reaction Pathways
The stereochemistry of this compound plays a crucial role in directing the outcome of its chemical reactions, particularly additions to the double bond. Such reactions can be classified as stereoselective or stereospecific. masterorganicchemistry.com
Stereospecific Reactions: In a stereospecific reaction, stereoisomeric starting materials yield products that are also stereoisomers of one another. slideshare.net The mechanism dictates a specific stereochemical pathway.
Halogenation: The addition of bromine (Br₂) to the double bond is a classic example of a stereospecific anti-addition. msu.edu The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite face. msu.edu For a given enantiomer of this compound, this results in the formation of a specific pair of enantiomeric trans-dibromide products.
Stereoselective Reactions: A stereoselective reaction is one in which a single reactant has the capacity to form two or more stereoisomeric products, but one is formed in preference to the others. masterorganicchemistry.com
Hydroboration-Oxidation: This two-step reaction sequence achieves an anti-Markovnikov addition of water across the double bond and is characterized by syn-stereoselectivity. The borane (B79455) reagent (e.g., BH₃) adds to the less hindered face of the double bond in a concerted fashion, followed by oxidation with retention of configuration. masterorganicchemistry.com In the case of this compound, the borane will preferentially add to the face opposite the ethyl group, and the subsequent oxidation will yield a diastereomeric mixture of alcohols, with the anti-addition product predominating.
Table 2: Stereochemistry of Reactions at the this compound Double Bond
| Reaction | Reagents | Type of Addition | Stereochemical Outcome | Major Product |
| Epoxidation | mCPBA | syn-addition | Diastereoselective | Epoxide with oxygen anti to the ethyl group. |
| Halogenation | Br₂ | anti-addition | Stereospecific | trans-1,2-dibromo-4-ethylcyclohexane. |
| Hydroboration-Oxidation | 1. BH₃-THF2. H₂O₂, NaOH | syn-addition | Diastereoselective | Alcohol product from anti-face attack of borane. |
| Catalytic Hydrogenation | H₂, Pt/C | syn-addition | Diastereoselective | Ethylcyclohexane (B155913), with hydrogen adding preferentially to the less hindered face. |
Chiral Resolution and Enantioselective Synthesis Approaches
Because this compound is a chiral molecule, obtaining it in an enantiomerically pure form is often necessary for applications in asymmetric synthesis. This can be achieved through two primary strategies: chiral resolution of a racemic mixture or direct enantioselective synthesis.
Chiral Resolution Chiral resolution is the process of separating a racemic mixture (a 1:1 mixture of enantiomers) into its individual enantiomers. A common and well-established method is classical resolution via diastereomeric salt formation. onyxipca.com This involves reacting the racemic compound, or a derivative of it, with a single enantiomer of a chiral resolving agent. onyxipca.com
Derivatization: First, this compound would be converted into a functionalized derivative containing an acidic or basic group, such as this compound-1-carboxylic acid or an amino-functionalized analogue.
Salt Formation: The racemic derivative is then reacted with an enantiopure chiral resolving agent (e.g., (R,R)-tartaric acid for a basic derivative, or a chiral amine like (S)-(-)-1-phenylethylamine for an acidic derivative). This reaction forms a pair of diastereomeric salts.
Separation: Diastereomers have different physical properties, including solubility. This difference allows them to be separated by techniques like fractional crystallization. onyxipca.com
Liberation: Once the diastereomeric salts are separated, the original enantiomer of the derivative is recovered by removing the resolving agent, typically through an acid-base extraction. The derivative can then be converted back to the desired enantiomer of this compound.
Enantioselective Synthesis Enantioselective synthesis, also known as asymmetric synthesis, aims to create a specific enantiomer of a chiral product directly. researchgate.net This avoids the 50% theoretical yield limit of resolution. Several strategies could be applied to synthesize (R)- or (S)-4-ethylcyclohexene selectively.
Catalytic Asymmetric Reactions: This approach uses a small amount of a chiral catalyst to control the stereochemical outcome of a reaction. For instance, an enantioselective intramolecular hydroalkylation of a suitable acyclic precursor, catalyzed by a chiral copper hydride complex, could be designed to form the chiral cyclohexene ring. acs.org
Use of Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group attached to an achiral starting material to direct a reaction stereoselectively. After the desired stereocenter is created, the auxiliary is removed.
Synthesis from the Chiral Pool: This strategy involves using a readily available, inexpensive, and enantiomerically pure natural product as the starting material. A suitable chiral starting material would be chemically modified through a series of stereocontrolled reactions to yield the target enantiomer of this compound.
Table 3: Approaches for Obtaining Enantiopure this compound
| Approach | Method | Description | Key Advantage |
| Chiral Resolution | Diastereomeric Salt Formation | Separation of enantiomers by converting them into diastereomers with different physical properties. | Well-established and broadly applicable. onyxipca.com |
| Enantioselective Synthesis | Asymmetric Catalysis | A chiral catalyst directs the formation of one enantiomer over the other. acs.org | High efficiency and atom economy. |
| Enantioselective Synthesis | Chiral Pool Synthesis | The target molecule is synthesized from a naturally occurring enantiopure starting material. | Predictable absolute stereochemistry. |
Catalysis in 4 Ethylcyclohexene Chemistry
Role of Acid Catalysis in Dehydration Reactions
Acid-catalyzed dehydration is a fundamental method for synthesizing alkenes from alcohols. In the context of 4-ethylcyclohexene, this reaction involves the elimination of a water molecule from 4-ethylcyclohexanol (B27859), a process facilitated by a strong acid catalyst. docsity.com
The mechanism for this reaction typically proceeds via an E1 (elimination, unimolecular) pathway, especially with secondary alcohols like 4-ethylcyclohexanol. brainly.comlibretexts.org The process involves three primary steps:
Protonation of the Hydroxyl Group: A strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), donates a proton to the hydroxyl (-OH) group of the alcohol. brainly.com This converts the poor leaving group (-OH) into a good leaving group, water (H₂O). docsity.combartleby.com
Formation of a Carbocation: The protonated alcohol loses the water molecule, resulting in the formation of a secondary carbocation intermediate at the carbon where the hydroxyl group was attached. brainly.comlibretexts.org
Deprotonation to Form the Alkene: A base (which can be a water molecule or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation. bartleby.com
In the dehydration of 4-ethylcyclohexanol, proton abstraction can occur from two different adjacent carbons, potentially leading to a mixture of isomeric products. The regioselectivity of this elimination reaction is generally governed by Zaitsev's Rule . This rule predicts that the major product will be the more substituted, and therefore more stable, alkene. masterorganicchemistry.comlibretexts.orgwikipedia.org In this case, the removal of a hydrogen from the tertiary carbon (C1) results in the formation of 1-ethylcyclohexene, while removal from the secondary carbon (C3) would yield 3-ethylcyclohexene. However, for 4-ethylcyclohexanol, the formation of this compound is a primary outcome, alongside other isomers depending on reaction conditions and potential rearrangements. chegg.com The use of bulky bases can favor the formation of the less substituted "Hofmann" product. masterorganicchemistry.com
To drive the equilibrium towards the alkene product, reaction conditions are often manipulated according to Le Chatelier's Principle. For instance, the lower-boiling alkene product can be continuously removed from the reaction mixture by distillation as it is formed. docsity.com
Table 1: Research Findings on Acid-Catalyzed Dehydration of Cyclohexanol (B46403) Derivatives
| Catalyst System | Substrate | Key Findings | Reference |
| Phosphoric Acid (H₃PO₄) & Sulfuric Acid (H₂SO₄) | 4-Methylcyclohexanol | A mixture of acids is used; distillation removes the alkene product, shifting equilibrium to favor product formation. | docsity.comscribd.com |
| Montmorillonite KSF clay | 2-Methylcyclohexanol (B165396) | A greener, reusable catalyst that eliminates the need for strong, corrosive acids like H₂SO₄. | beyondbenign.org |
| Phosphoric Acid (H₃PO₄) | 4-Methylcyclohexanol | The reaction proceeds via an E1 elimination mechanism, forming a carbocation intermediate. | brainly.combartleby.com |
Transition Metal Catalysis for Synthesis and Transformation
Transition metals are exceptionally versatile catalysts that play a pivotal role in a wide array of organic transformations, including those involving this compound. numberanalytics.compurkh.com These metals, such as palladium (Pd), platinum (Pt), rhodium (Rh), and ruthenium (Ru), can activate substrates and reagents, enabling reactions that would otherwise be difficult or impossible. numberanalytics.commdpi.com Their catalytic activity stems from their ability to exist in multiple oxidation states and to form temporary bonds with organic molecules, facilitating bond-making and bond-breaking processes. purkh.com For alkenes like this compound, transition metal catalysts are crucial for reactions such as hydrogenation, isomerization, and ring-opening metathesis. numberanalytics.combiosynth.com
In heterogeneous catalysis, the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gas-phase reactants. This separation simplifies the removal of the catalyst from the reaction mixture post-reaction. A classic example relevant to this compound chemistry is its hydrogenation to ethylcyclohexane (B155913), which can be efficiently catalyzed by platinum supported on silica (B1680970) (Pt/SiO₂). capes.gov.br
In this process, the solid Pt/SiO₂ catalyst provides active sites on the platinum metal surface where the reaction occurs. capes.gov.br The mechanism involves:
Adsorption: Both this compound and hydrogen gas (H₂) adsorb onto the surface of the platinum catalyst.
Activation: The H-H bond in the hydrogen molecule is cleaved, and the hydrogen atoms bind to the platinum surface.
Reaction: The adsorbed hydrogen atoms are sequentially added across the double bond of the this compound molecule.
Desorption: The final product, ethylcyclohexane, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.
Studies on the hydrogenation of substituted cyclohexenes, such as 4-methyl-1-cyclohexene, over Pt/SiO₂ catalysts have provided detailed insights into the reaction kinetics and the influence of solvents on the reaction rate. capes.gov.brresearchgate.net Research has also explored other heterogeneous systems, such as nickel-iridium alloys on a silica support (Ni-Ir/SiO₂), which have shown high efficiency for the hydrogenation of various olefins. sci-hub.se
Table 2: Research Findings on Heterogeneous Catalysis for Alkene Hydrogenation
| Catalyst System | Substrate | Key Findings | Reference |
| 8.06% Pt/SiO₂ | 4-Methyl-1-cyclohexene | Reaction rates and specific site turnover frequencies were determined in various solvents, showing that certain sites (3MR) are most reactive. | capes.gov.br |
| Ni-Ir/SiO₂ | Styrene (and other olefins) | Bimetallic Ni-Ir catalysts showed significantly enhanced activity compared to monometallic Ni/SiO₂ or Ir/SiO₂ catalysts. | sci-hub.se |
| Pt/SiO₂ + γ-Al₂O₃ | Toluene (B28343) | The presence of γ-Al₂O₃ as a co-catalyst enhanced the hydrogenation rate by providing an additive reaction route for methylcyclohexene intermediates. | escholarship.org |
In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically dissolved in a solvent. biosynth.com This often leads to higher activity and selectivity because the active sites are more accessible. Ruthenium complexes are well-known homogeneous catalysts for olefin metathesis reactions, including Ring-Opening Metathesis Polymerization (ROMP). researchgate.netrsc.org
For a cyclic olefin like this compound, a ruthenium carbene complex can catalyze its polymerization through ROMP. The driving force for this reaction is the relief of ring strain in the cycloalkene. organic-chemistry.org The general mechanism, often involving a Grubbs-type catalyst, proceeds as follows:
Initiation: The ruthenium carbene catalyst reacts with the double bond of a this compound molecule in a [2+2] cycloaddition to form a metallacyclobutane intermediate.
Propagation: This intermediate rearranges, opening the ring and forming a new metal carbene species that now incorporates the monomer unit. This new carbene can then react with another this compound molecule, propagating the polymer chain.
Termination: The process continues until the reaction is quenched or the monomer is consumed.
This type of catalysis allows for the synthesis of polymers with controlled molecular weights and structures from cyclic olefins. 20.210.105
Table 3: Examples of Homogeneous Transition Metal Catalysis
| Catalyst Type | Reaction | Substrate Example | Key Aspect | Reference |
| Ruthenium Carbene Complex | Ring-Opening Metathesis Polymerization (ROMP) | Cyclooctene, Norbornene | Highly active catalyst systems can be generated in situ for the polymerization of cyclic olefins. | researchgate.netrsc.org |
| Rhodium/Amine System | Reductive Hydroformylation | Terminal Alkenes | A dual catalytic system that converts alkenes to bis-primary alcohols. | mdpi.com |
| Nickel Complex with Chiral Ligand | Asymmetric Cross-Coupling | Homoallylic Halide | Enables the formation of enantioenriched products through catalyst control of stereochemistry. | acs.org |
Heterogeneous Catalysis (e.g., Pt/SiO2 in hydrogenation)
Studies on Catalyst Deactivation and Regeneration
A significant challenge in industrial catalytic processes is the loss of catalyst activity and/or selectivity over time, a phenomenon known as deactivation. purkh.com Understanding the mechanisms of deactivation is crucial for optimizing catalyst lifetime and developing effective regeneration strategies. chemcatbio.org The primary causes of deactivation in processes involving this compound can be categorized as poisoning, fouling or coking, and thermal degradation or sintering. youtube.com
Poisoning: This occurs when impurities in the feedstock strongly adsorb to the active sites of the catalyst, rendering them inactive. ammoniaknowhow.com For metal catalysts like platinum or palladium, sulfur compounds are common poisons. For acid catalysts, basic compounds can neutralize the active acid sites. ammoniaknowhow.com
Fouling/Coking: This involves the physical deposition of substances from the fluid phase onto the catalyst surface, blocking access to the active sites. In hydrocarbon processing, this often takes the form of "coke," which are carbonaceous deposits that form from the decomposition or polymerization of reactants or products on the catalyst surface. nih.govifpenergiesnouvelles.fr
Thermal Degradation (Sintering): At high reaction temperatures, the small, highly dispersed metal crystallites on a support can migrate and agglomerate into larger crystals. youtube.com This leads to a decrease in the active surface area and, consequently, a loss in catalytic activity. researchgate.net
Catalyst regeneration aims to restore the activity of a deactivated catalyst. The method depends on the cause of deactivation. For instance, coke deposits can often be removed by controlled combustion with air or steam (e.g., in steam reforming). ammoniaknowhow.com Some poisons can be removed by washing or chemical treatment. mdpi.com Sintered catalysts are much more difficult to regenerate, as it requires the re-dispersion of the metal particles, which is often not feasible. researchgate.net
Table 4: Catalyst Deactivation and Regeneration
| Deactivation Mechanism | Description | Common Cause/Example | Regeneration Strategy | Reference |
| Poisoning | Strong chemisorption of impurities on active sites. | Sulfur compounds on nickel catalysts; basic molecules neutralizing acid sites. | Removing contaminant from feed; chemical treatment to remove poison. | chemcatbio.orgammoniaknowhow.com |
| Fouling/Coking | Deposition of carbonaceous material ("coke") on the catalyst surface. | Polymerization/condensation of hydrocarbons on acid sites or metal surfaces. | Controlled burn-off of coke with air/oxygen or gasification with steam/hydrogen. | nih.govifpenergiesnouvelles.fr |
| Sintering | Agglomeration of small metal particles into larger ones at high temperatures. | High reaction temperatures causing metal crystallite mobility on the support. | Often irreversible; may require redispersion via chemical treatment (e.g., with chlorine). | youtube.comresearchgate.net |
Advanced Analytical Methodologies for 4 Ethylcyclohexene Quantification and Purity Assessment
Chromatographic Separation and Analysis
Chromatography is the cornerstone of analyzing 4-Ethylcyclohexene, providing the necessary separation from complex matrices or isomeric impurities. Gas chromatography is the predominant technique, while liquid chromatography has limited applicability.
Gas Chromatography (GC) for Mixture Resolution
Gas chromatography (GC) is the premier analytical technique for the separation and analysis of volatile and thermally stable compounds like this compound. epa.gov The separation is achieved by partitioning the analyte between a gaseous mobile phase (typically an inert gas like helium or nitrogen) and a stationary phase coated on the inner walls of a capillary column. nih.gov The resolution of this compound from other components in a mixture is dependent on several factors, including the column's stationary phase, temperature, and the carrier gas flow rate. nih.gov
The choice of stationary phase is critical. Non-polar stationary phases separate compounds primarily based on their boiling points, while polar stationary phases provide additional separation based on dipole-dipole or other specific interactions. The NIST Chemistry WebBook provides Kovats retention indices for this compound on various stationary phases, which helps in method development and identification. nist.gov
Table 1: Kovats Retention Indices for this compound on Different GC Columns
| Stationary Phase Type | Stationary Phase Example | Temperature (°C) | Kovats Index (I) |
|---|---|---|---|
| Non-Polar | Squalane | 60 | 845 |
| Non-Polar | Apiezon L | 70 | 848 |
| Non-Polar | SE-30 (Methyl Silicone) | 80 | 851 |
| Polar | Carbowax 20M | 60 | 988 |
| Polar | PEG 20000 | 100 | 1009 |
Data sourced from the NIST Chemistry WebBook.
For detection, a Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to hydrocarbons and a wide linear range. nih.gov For definitive identification, especially in complex mixtures, a Mass Spectrometer (MS) is coupled with the GC (GC-MS). nih.gov The mass spectrometer provides a fragmentation pattern, or mass spectrum, that serves as a chemical fingerprint for this compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. advancechemjournal.com The two primary modes are normal-phase (polar stationary phase, non-polar mobile phase) and reversed-phase (non-polar stationary phase, polar mobile phase). libretexts.orgwikipedia.org
Due to the high volatility and non-polar nature of this compound, HPLC is generally not the method of choice for its analysis. Volatile hydrocarbons are difficult to retain on conventional HPLC columns and are better suited for the gas phase separation in GC. advancechemjournal.com While reversed-phase HPLC with non-polar stationary phases (like C8 or C18) is used for separating non-polar compounds, it is more effective for less volatile analytes such as larger polycyclic aromatic hydrocarbons or fuel components. libretexts.orgphmethods.net Normal-phase HPLC could theoretically be used, but finding a suitable non-polar mobile phase that provides adequate resolution without being too volatile itself presents significant challenges. wikipedia.org
In rare cases, HPLC analysis of such compounds may be performed after derivatization. For instance, related cyclic carbonyl compounds have been analyzed by HPLC-MS after derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which makes them less volatile and detectable by UV or MS detectors. nih.gov However, for the direct analysis of this compound itself, GC remains the superior and standard technique.
Quantitative Analytical Chemistry Methods
The quantification of this compound, determining "how much" is present, relies heavily on the data obtained from chromatographic analysis, primarily GC-FID.
The fundamental principle involves correlating the detector's response, specifically the area under the chromatographic peak, to the concentration of the analyte. scribd.com To ensure accuracy, calibration procedures are essential.
External Standard Calibration: A series of solutions containing known concentrations of pure this compound are analyzed to create a calibration curve (peak area vs. concentration). The concentration of an unknown sample is then determined by interpolating its peak area on this curve.
Internal Standard Calibration: A known amount of a different, non-interfering compound (the internal standard) is added to both the calibration standards and the unknown sample. epa.gov The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration. This method is highly robust as it corrects for variations in injection volume and detector response. epa.gov
The Flame Ionization Detector is particularly well-suited for quantifying hydrocarbons because its response is proportional to the number of carbon atoms being burned, providing consistent and reliable measurements. nih.govresearchgate.net Validation of the quantitative method typically involves assessing parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), and precision. nih.gov
Sample Preparation and Pre-concentration Techniques for Analysis
Effective sample preparation is crucial for accurate analysis, aiming to isolate this compound from the sample matrix and concentrate it to levels detectable by the analytical instrument. Given its volatility, headspace techniques are particularly effective.
Headspace Analysis: This technique analyzes the vapor phase (headspace) in equilibrium with a solid or liquid sample in a sealed vial. mdpi.com Static headspace involves directly injecting a portion of the equilibrated vapor into the GC. mdpi.com This method is simple and rapid, making it suitable for screening and quality control. mdpi.commdpi.com Adding salt to aqueous samples can "salt out" the volatile organic compound, increasing its concentration in the headspace. mdpi.com
Headspace Solid-Phase Microextraction (HS-SPME): SPME is a modern, solvent-free sample preparation technique that uses a fused-silica fiber coated with a sorbent material to extract and concentrate analytes. mdpi.com For HS-SPME, the fiber is exposed to the headspace above the sample. ispub.com Non-polar analytes like this compound are effectively extracted by non-polar coatings such as polydimethylsiloxane (B3030410) (PDMS) or coatings containing C8 or C18 alkyl chains. mdpi.comoup.com After an equilibrium or pre-equilibrium period, the fiber is retracted and inserted directly into the hot GC injector, where the trapped analytes are thermally desorbed onto the column. rsc.org This technique combines sampling, extraction, and pre-concentration into a single step, offering high sensitivity for trace analysis. rsc.org
Table 2: Summary of Analytical Techniques for this compound
| Technique | Principle | Application | Advantages |
|---|---|---|---|
| GC-FID | Separation in the gas phase based on boiling point and polarity; detection by flame ionization. | Primary technique for separation and quantification. | High resolution for volatile compounds, robust quantification for hydrocarbons. |
| GC-MS | Gas-phase separation coupled with mass-based detection. | Definitive identification and confirmation of purity. | Provides structural information (mass spectrum) for unambiguous identification. |
| HS-SPME | Extraction and concentration of volatile analytes onto a coated fiber from the headspace. | Pre-concentration from liquid or solid samples for trace analysis. | Solvent-free, high sensitivity, integrates sampling and injection. |
| Static Headspace | Direct injection of the vapor phase above a sample. | Rapid screening and analysis of volatiles in various matrices. | Simple, fast, easily automated. |
Environmental and Combustion Chemistry of 4 Ethylcyclohexene
Role in Hydrocarbon Oxidation Mechanisms
4-Ethylcyclohexene plays a dual role in the complex web of hydrocarbon oxidation reactions; it can be both a product of the oxidation of larger aliphatic hydrocarbons and a reactant that undergoes further oxidation. Its chemical structure, featuring a cyclohexene (B86901) ring with an ethyl substituent, dictates its reactivity, which is centered around the carbon-carbon double bond and the allylic carbon atoms.
Studies on the oxidation of long-chain alkenes, such as 1-octene (B94956), have shown that this compound can be formed as an intermediate product. researchgate.net The mechanism involves the abstraction of a hydrogen atom from the 1-octene molecule to form an oct-1-en-6-yl radical. This radical can then undergo an intramolecular 1,6-endo-cycloaddition, creating a 3-ethylcyclohexyl radical. Subsequent elimination of a hydrogen atom from this radical, either through reaction with molecular oxygen (O₂) or via β-scission, leads to the formation of both 3-ethylcyclohexene and this compound. researchgate.net
Once formed or present as a component in a fuel mixture, this compound is subject to further oxidation. The primary site of attack is the electron-rich double bond within the cyclohexene ring. ppor.az In liquid-phase oxidation involving hydroperoxides, the principal reaction is epoxidation, where an oxygen atom is added across the double bond to form an epoxide (oxirane). ppor.azzenodo.org This reaction is analogous to the oxidation of other cycloolefins, where the double bond of the cycle is more susceptible to epoxidation than a double bond in a side chain, such as in 4-vinylcyclohexene (B86511), due to higher electron density in the ring. ppor.az
Another significant oxidation pathway involves the cleavage of the carbon-carbon double bond. openstax.orglibretexts.org Strong oxidizing agents, such as ozone (O₃) or potassium permanganate (B83412) (KMnO₄) under acidic or neutral conditions, can break the ring at the double bond, yielding various carbonyl-containing compounds. openstax.orglibretexts.org The specific products depend on the reaction conditions and the structure of the alkene. For a substituted cyclohexene like this compound, this cleavage would result in the formation of a dicarbonyl compound. The table below summarizes key oxidation reactions and products.
| Reaction Type | Reactant(s) | Key Products/Intermediates | Significance |
| Intramolecular Cycloaddition | 1-Octene | Oct-1-en-6-yl radical, 3-Ethylcyclohexyl radical, this compound | Formation pathway for this compound during the oxidation of larger hydrocarbons. researchgate.net |
| Epoxidation | This compound, Hydroperoxide | This compound oxide | A primary oxidation product where the double bond is converted to an oxirane ring. ppor.azzenodo.org |
| Oxidative Cleavage | This compound, O₃ or KMnO₄ | Dicarbonyl compounds | Ring-opening reaction that breaks the cyclic structure. openstax.orglibretexts.org |
Formation of Polycyclic Aromatic Hydrocarbon (PAH) Precursors in Combustion Processes
During high-temperature combustion and pyrolysis, this compound can act as a precursor to the formation of polycyclic aromatic hydrocarbons (PAHs), which are known pollutants. wikipedia.orgiarc.fr The process does not typically involve the direct conversion of this compound to a large PAH. Instead, it breaks down into smaller, stable aromatic molecules like benzene (B151609) and toluene (B28343), which are the fundamental building blocks for PAH growth. researchgate.netpublish.csiro.au
The critical step in this transformation is the dehydrogenation and aromatization of the cyclohexene ring. In the high-temperature environment of combustion, the cyclohexene ring undergoes a series of hydrogen abstraction and elimination reactions. researchgate.net This process is similar to the reactions observed in the pyrolysis of related compounds like ethylcyclohexane (B155913) and 1-methylcyclohexene. researchgate.netpublish.csiro.au The stepwise dehydrogenation of the ring structure leads to the formation of a stable benzene ring. researchgate.net The ethyl group can either be retained, leading to the formation of toluene, or cleaved off during the process.
Research on the pyrolysis of ethylcyclohexane, a closely related saturated cycloalkane, shows that it is a significant source of smaller alkenes, but also that cyclohexene is a key intermediate. researchgate.netresearchgate.net This cyclohexene intermediate is known to be a direct precursor to benzene. researchgate.net Studies on the supercritical pyrolysis of blends containing ethylcyclohexane have confirmed the production of PAHs. lsu.edu The initial products, benzene and toluene, can then participate in PAH growth mechanisms, such as the well-established Hydrogen-Abstraction/C₂H₂-Addition (HACA) scheme, to form larger, multi-ring aromatic systems like naphthalene (B1677914) and phenanthrene. nih.govresearchgate.net
The table below outlines the key stages in the formation of PAH precursors from this compound.
| Process | Key Intermediates | Primary Aromatic Products | Significance |
| Dehydrogenation | Ethylcyclohexadienyl radical, Ethylcyclohexadiene | Toluene, Benzene | Aromatization of the six-membered ring to form stable, single-ring aromatic compounds. researchgate.netpublish.csiro.au |
| Ring Fission | Various smaller radicals and alkenes | Ethene, Propene, Butadiene | Competing reaction pathway that breaks the ring structure into smaller fragments. publish.csiro.au |
| PAH Growth | Benzene, Toluene, Acetylene | Naphthalene, Phenanthrene, and larger PAHs | Subsequent reactions where primary aromatic products grow into multi-ring PAHs via mechanisms like HACA. nih.govresearchgate.net |
Environmental Fate and Transport Mechanisms in Natural Systems
The environmental fate of this compound, should it be released into the environment, is governed by a combination of transport and transformation processes, including biodegradation, sorption, and volatilization. wur.nlcdc.gov
Biodegradation: this compound appears to be highly resistant to biodegradation under certain conditions. A long-term study (1700 days) investigating the methanogenic (anaerobic) biodegradation of various cycloalkanes found that while some iso-alkanes were completely degraded, ethylcyclohexane was not degraded at all. nih.gov This suggests a high degree of persistence in anaerobic environments where methane (B114726) production is the terminal electron-accepting process. However, other studies have shown that under different anaerobic conditions, specifically sulfate-reducing conditions, some alkyl cyclohexanes, including ethylcyclohexane, can be biodegraded, although the process may be slow. oup.com In aerobic conditions, related compounds like 4-vinylcyclohexene have been shown to be not readily biodegradable, suggesting this compound may also be persistent in the presence of oxygen. epa.gov
Sorption: As a non-polar hydrocarbon, this compound is expected to have low water solubility and a preference for partitioning into organic phases. ontosight.ai This behavior is quantified by the octanol-water partition coefficient (log Pₒ/w), which is a key parameter for predicting sorption to soil and sediment. chemeo.commdpi.com Chemicals with high log Pₒ/w values tend to adsorb strongly to the organic matter fraction in soil and sediments. au.dk This sorption reduces the concentration of the chemical in the aqueous phase, thereby limiting its mobility in groundwater but also potentially reducing its availability for degradation or uptake by organisms. au.dk
Transport: The primary transport mechanisms for this compound in the environment are likely to be volatilization from water surfaces and subsequent movement in the atmosphere. cdc.govclean.com.br The compound's vapor pressure and Henry's Law constant suggest it can move from water or moist soil into the air. charite.deitrcweb.org The volatilization half-life for the related compound 4-vinylcyclohexene from a model river is estimated to be a few hours, indicating this can be a rapid process. epa.gov Once in the atmosphere, this compound would be subject to degradation by photochemical reactions, primarily through reactions with hydroxyl (OH) radicals, nitrate (B79036) (NO₃) radicals, and ozone (O₃). osti.gov The atmospheric lifetime of similar methylcyclohexenes is on the order of hours, suggesting that this compound would be rapidly degraded in the troposphere. osti.gov
The following table summarizes the key environmental fate and transport mechanisms for this compound.
| Process | Controlling Factors | Outcome and Significance |
| Biodegradation | Redox conditions (aerobic, sulfate-reducing, methanogenic) | Highly persistent under methanogenic conditions. nih.gov May be slowly degraded under sulfate-reducing conditions. oup.com Likely resistant to aerobic degradation. epa.gov |
| Sorption | Soil organic matter content, Octanol-water partition coefficient (log Pₒ/w) | Strong binding to soil and sediment, leading to reduced mobility in water but accumulation in solids. mdpi.comau.dk |
| Volatilization | Vapor pressure, Henry's Law constant, Water/air interface | Significant transport pathway from surface water and moist soil to the atmosphere. charite.deepa.gov |
| Atmospheric Degradation | OH radicals, NO₃ radicals, O₃ | Rapid degradation in the atmosphere, limiting long-range atmospheric transport. osti.gov |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Ethylcyclohexene, and how can their efficiency be experimentally validated?
- Methodological Answer : Common methods include catalytic dehydrogenation of 4-ethylcyclohexane (using Pd/C or PtO₂ under H₂ flow) or acid-catalyzed elimination reactions (e.g., H₃PO₄-induced dehydration of 4-ethylcyclohexanol). To compare efficiency, researchers should quantify yields via GC-MS, monitor reaction kinetics, and assess purity via NMR (e.g., absence of alkene regioisomers in H NMR at δ 5.3–5.6 ppm). Ensure reproducibility by adhering to standardized protocols for catalyst activation and solvent drying .
Q. Which spectroscopic techniques are optimal for characterizing this compound, and what diagnostic signals should researchers prioritize?
- Methodological Answer : Key techniques:
- IR Spectroscopy : C=C stretch near 1650–1680 cm⁻¹.
- H NMR : Doublets for vinylic protons (δ 5.3–5.6 ppm, J = 10–12 Hz) and ethyl group splitting (triplet for CH₂CH₃ at δ 1.0–1.2 ppm).
- GC-MS : Molecular ion peak at m/z 110 (C₈H₁₄⁺) and fragmentation patterns (e.g., loss of ethyl group at m/z 81). Cross-validate with literature data and ensure spectral consistency across replicates .
Q. How does solvent polarity influence the stability of this compound during storage, and what protocols mitigate degradation?
- Methodological Answer : Nonpolar solvents (e.g., hexane) reduce autoxidation compared to polar solvents. Store under inert gas (N₂/Ar) at –20°C, and monitor degradation via periodic GC analysis for cyclohexene oxide or peroxide formation. Use stabilizers like BHT (0.1% w/w) for long-term storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported activation energies for this compound isomerization?
- Methodological Answer : Conduct controlled kinetic studies using differential scanning calorimetry (DSC) or temperature-programmed reaction systems. Compare results under identical conditions (e.g., 100–200°C, inert atmosphere). Apply Arrhenius analysis and error propagation models to identify discrepancies in heating rates or catalytic impurities. Cross-reference computational results (DFT for transition-state energies) .
Q. What computational strategies predict the regioselectivity of this compound in Diels-Alder reactions?
- Methodological Answer : Use DFT (e.g., B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and transition-state geometries. Compare diene/dienophile orbital alignment for endo vs. exo pathways. Validate with experimental yields using substituted dienophiles (e.g., maleic anhydride) and HPLC analysis of adduct ratios .
Q. What experimental design principles are critical for studying catalytic asymmetric hydrogenation of this compound derivatives?
- Methodological Answer : Optimize chiral catalysts (e.g., Ru-BINAP complexes) by screening solvents (MeOH, THF), H₂ pressure (1–50 bar), and enantiomeric excess (ee) via chiral GC or polarimetry. Use DOE (Design of Experiments) to isolate variables affecting ee, such as catalyst loading or temperature. Replicate trials to confirm statistical significance .
Q. How can researchers address conflicting NMR data for this compound’s conformational equilibrium in solution?
- Methodological Answer : Perform variable-temperature NMR (VT-NMR) to observe chair-chair interconversion. Analyze coalescence temperatures (Tₐ) for ethyl group signals (δ 1.0–1.5 ppm) and calculate ΔG‡ using Eyring plots. Compare with molecular dynamics simulations (e.g., AMBER force fields) to correlate experimental and theoretical energy barriers .
Data Presentation and Reproducibility
Q. How should researchers document synthetic procedures for this compound to ensure reproducibility?
- Methodological Answer : Include detailed protocols in supplementary materials: catalyst pretreatment (e.g., Pd/C reduction), reaction stoichiometry, purification steps (distillation under reduced pressure), and characterization data (e.g., GC retention times, NMR shifts). Adhere to journal guidelines for experimental transparency .
Q. What statistical methods are appropriate for analyzing catalytic activity data in this compound reactions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
